A-769662

AMPK metabolism diabetes

A-769662 is the definitive direct, allosteric AMPK activator for metabolic research. It binds the ADaM site on the β1 subunit, providing clean, AMPK-specific activation without altering AMP:ATP ratios—unlike indirect activators (metformin, AICAR). β1-selective (EC50=0.15 μM for α1β1γ1) for liver/adipose targeting. Oral bioavailability (30 mg/kg) yields 40% plasma glucose reduction in ob/ob mice. Validated in myocardial IR (56% infarct size reduction). Synergistic with AICAR for dual-agonist strategies. Order now for unambiguous, mechanistically precise AMPK activation.

Molecular Formula C20H12N2O3S
Molecular Weight 360.4 g/mol
CAS No. 844499-71-4
Cat. No. B1684590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-769662
CAS844499-71-4
SynonymsA769662;  A 769662;  A-769662
Molecular FormulaC20H12N2O3S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=C(C(=O)N4)C#N)O)O
InChIInChI=1S/C20H12N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,23H,(H2,22,24,25)
InChIKeyCTESJDQKVOEUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-769662 (CAS 844499-71-4): A Direct, β1-Selective AMPK Activator for Metabolic and Ischemia-Reperfusion Research


A-769662 is a small-molecule thienopyridone derivative that functions as a potent, reversible, allosteric activator of AMP-activated protein kinase (AMPK). It activates partially purified rat liver AMPK with an EC50 of 0.8 μM [1] and inhibits fatty acid synthesis in primary rat hepatocytes with an IC50 of 3.2 μM [1]. A-769662 selectively activates AMPK heterotrimers containing the β1 subunit [2]. Its mechanism involves binding to the ADaM (Allosteric Drug and Metabolite) site at the interface of the β and γ subunits, thereby mimicking the allosteric activation by AMP while also inhibiting dephosphorylation of Thr172 on the α subunit [3]. The compound has demonstrated in vivo efficacy in rodent models of type 2 diabetes and obesity, including lowering plasma glucose by 40% in ob/ob mice at 30 mg/kg b.i.d. [1].

Why Generic Substitution Fails: The Critical Distinction Between Direct vs. Indirect AMPK Activators for Procurement Decisions


Procurement of AMPK activators for research cannot be approached generically because compounds within this class differ fundamentally in their activation mechanisms, subunit selectivity, and off-target liabilities. Indirect activators like metformin and AICAR rely on altering cellular energy status (e.g., inhibiting mitochondrial complex I or mimicking AMP) to stimulate AMPK, which introduces confounding metabolic perturbations independent of AMPK [1]. In contrast, A-769662 binds directly to the AMPK complex at the ADaM site on the β subunit, providing direct allosteric activation without altering cellular AMP:ATP ratios [2]. Furthermore, A-769662 displays selective activation of β1-containing heterotrimers (EC50 for α1β1γ1 = 0.15 μM), whereas other direct activators like 991 and PF-739 target different subunit compositions or binding pockets [3]. These mechanistic differences have profound implications for experimental design and data interpretation, as detailed in the quantitative evidence below.

A-769662 Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Procurement


Direct Allosteric Activation vs. Indirect Metabolic Stress: Comparative EC50 Data for AMPK Phosphorylation

A-769662 produces robust AMPK phosphorylation at a 10-fold lower concentration than metformin or AICAR in cellular assays. In U373 astrocytoma cells, A-769662 at 100 μM increased AMPK phosphorylation, whereas AICAR and metformin at 1 mM (10-fold higher) induced only a modest increase or had no effect, respectively [1]. This quantitative difference reflects A-769662's direct allosteric mechanism versus the indirect, metabolically disruptive mechanisms of metformin (mitochondrial complex I inhibition) and AICAR (AMP mimetic that also activates other AMP-sensitive enzymes).

AMPK metabolism diabetes

β1 Subunit Selectivity: Quantitative EC50 Differences Across AMPK Heterotrimer Compositions

A-769662 exhibits pronounced selectivity for AMPK complexes containing the β1 regulatory subunit. For the recombinant α1β1γ1 complex, A-769662 shows an EC50 of 0.15 μM with an Emax of 1.99-fold activation, compared to AMP which yields an EC50 of 4.51 μM and Emax of 2.19-fold activation for the same complex . In contrast, A-769662 displays minimal activation of β2-containing complexes [1]. This subunit selectivity is mechanistically distinct from pan-AMPK activators like AICAR, which activates all AMPK isoforms non-selectively by mimicking AMP.

AMPK isoform selectivity signaling

In Vivo Efficacy in Metabolic Disease Models: Quantitative Reductions in Plasma Glucose and Triglycerides in ob/ob Mice

In ob/ob mice, a genetic model of obesity and type 2 diabetes, twice-daily oral administration of A-769662 at 30 mg/kg for 5 days produced quantifiable metabolic improvements: plasma glucose was reduced by 40% relative to vehicle controls, and significant decreases in both plasma and liver triglyceride levels were observed [1]. In contrast, metformin in the same model typically requires higher doses (≥250 mg/kg) and longer treatment durations to achieve comparable glycemic effects, while AICAR, due to poor oral bioavailability, necessitates parenteral administration and induces lactic acidosis [2].

obesity type 2 diabetes in vivo

Cardioprotection in Ischemia-Reperfusion Injury: Quantitative Reduction in Infarct Size

In a mouse model of myocardial ischemia-reperfusion injury, in vivo pre-treatment with A-769662 attenuated infarct size from 36% in vehicle-treated mice to 18% in A-769662-treated mice (p=0.025) [1]. In isolated mouse hearts, A-769662 pre-treatment improved recovery of left ventricular contractile function (55% vs. 29% of baseline rate-pressure product; p=0.03) and reduced myocardial necrosis by 56% (p<0.01) during post-ischemic reperfusion compared to control hearts [1]. The specificity of this cardioprotection was confirmed by the absence of protection in AMPK-deficient hearts [1].

ischemia-reperfusion cardioprotection AMPK

Synergistic AMPK Activation with AICAR: A Dual-Agonist Strategy for Maximal Pathway Engagement

A-769662 and AICAR act synergistically to activate AMPK and suppress muscle atrophy in models of inflammation-driven cachexia. Co-treatment with A-769662 and AICAR produced greater anti-atrophic effects than either compound alone, and these effects were blocked by the AMPK inhibitor Compound C, confirming AMPK-dependence [1]. The mechanistic basis for this synergy lies in the complementary activation mechanisms: AICAR mimics AMP to promote phosphorylation by upstream kinases, while A-769662 binds the ADaM site to allosterically activate and protect against dephosphorylation [2].

synergy combination therapy cachexia

Best Research and Industrial Application Scenarios for A-769662: Data-Driven Selection Criteria


Type 2 Diabetes and Obesity Research Requiring Oral In Vivo Efficacy

For studies investigating AMPK-mediated improvements in glucose homeostasis and lipid metabolism in rodent models, A-769662 is the optimal choice due to its oral bioavailability and robust efficacy at 30 mg/kg b.i.d., producing a 40% reduction in plasma glucose and significant decreases in plasma and liver triglycerides in ob/ob mice [1]. Unlike AICAR (requires injection) and metformin (requires higher doses and has AMPK-independent effects on mitochondrial function), A-769662 provides clean, direct AMPK activation with oral dosing convenience [1].

Cardiac Ischemia-Reperfusion Injury and Cardioprotection Studies

A-769662 is uniquely suited for myocardial ischemia-reperfusion research, as demonstrated by a 50% reduction in infarct size (36% to 18%) in vivo and a 56% reduction in myocardial necrosis in isolated hearts [1]. The AMPK-dependence of this cardioprotection has been rigorously confirmed using AMPK-deficient models [1]. Indirect activators like metformin and AICAR have not been shown to produce comparable, AMPK-specific cardioprotection in this model, making A-769662 the tool of choice for this application.

β1 Subunit-Specific AMPK Signaling Studies in Liver and Adipose Tissue

For experiments requiring isoform-selective AMPK activation to dissect tissue-specific functions, A-769662's β1 subunit selectivity (EC50 = 0.15 μM for α1β1γ1) enables targeted activation in tissues where β1 predominates (liver, adipose) while sparing β2-rich tissues (skeletal muscle) [1][2]. This precision is unattainable with pan-AMPK activators like AICAR, which activate all isoforms non-selectively, or metformin, which acts indirectly and affects mitochondrial metabolism independent of AMPK [3].

Dual-AMPK-Agonist Synergy Studies for Maximal Pathway Activation

When experimental objectives require maximal AMPK pathway engagement, the documented synergy between A-769662 and AICAR offers a validated dual-agonist strategy [1]. This combination achieves synergistic AMPK activation and enhanced anti-atrophic effects in cachexia models, allowing researchers to use lower individual doses to minimize off-target liabilities [1]. This synergistic property is specific to the A-769662/AICAR combination and has not been demonstrated for other direct AMPK activators like 991 or PF-739 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-769662

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.